N-(3,4-difluorophenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
CAS No.: 1189669-72-4
Cat. No.: VC4529425
Molecular Formula: C24H15F3N4O2S2
Molecular Weight: 512.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189669-72-4 |
|---|---|
| Molecular Formula | C24H15F3N4O2S2 |
| Molecular Weight | 512.53 |
| IUPAC Name | N-(3,4-difluorophenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H15F3N4O2S2/c25-14-5-3-13(4-6-14)11-31-23(33)21-20(16-2-1-9-28-22(16)35-21)30-24(31)34-12-19(32)29-15-7-8-17(26)18(27)10-15/h1-10H,11-12H2,(H,29,32) |
| Standard InChI Key | YDDKKZYCTHITOF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)SC3=C2N=C(N(C3=O)CC4=CC=C(C=C4)F)SCC(=O)NC5=CC(=C(C=C5)F)F |
Introduction
Structural Characterization and Nomenclature
The compound belongs to the class of tricyclic thia-triazatricyclo derivatives, featuring a 7.4.0.0²,⁷ fused ring system. Its IUPAC name reflects the intricate arrangement of heteroatoms and substituents:
-
Core structure: An 8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene system, which combines a sulfur atom (thia), three nitrogen atoms (triaza), and three fused rings.
-
Substituents:
-
A 4-fluorophenylmethyl group at position 5.
-
A sulfanyl-linked acetamide moiety at position 4, bearing a 3,4-difluorophenyl group.
-
Key structural data derived from analogous compounds include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₈F₃N₃O₂S₂ |
| Molecular Weight | 525.57 g/mol |
| Canonical SMILES | C1=C(C(=O)N2C3=C(C1)N=C(N3)SCC(=O)NC4=CC(=C(C=C4)F)F)SC5=C2N=C6C5=NC(=O)N6CC7=CC=C(C=C7)F |
The presence of fluorine atoms at strategic positions enhances metabolic stability and modulates electronic effects, critical for receptor binding.
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step organic reactions, typically employing coupling reagents and heterocyclic condensation strategies. While explicit details for the queried compound are scarce, analogous syntheses (e.g.,) provide a framework:
Key Synthetic Steps
-
Formation of the Tricyclic Core:
-
Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions generates the thia-triazatricyclo framework.
-
Example: Reaction of 4-fluorobenzylamine with thiourea and diketones yields intermediate bicyclic structures, which are further functionalized.
-
-
Introduction of the Acetamide Moiety:
-
Purification and Characterization:
-
Chromatographic techniques (HPLC, flash chromatography) isolate the product.
-
Structural validation via NMR (¹H, ¹³C), HRMS, and X-ray crystallography (for analogs).
-
Challenges in Synthesis
-
Regioselectivity: Controlling the position of nitrogen and sulfur atoms in the tricyclic system requires precise stoichiometry and catalytic conditions.
-
Fluorine Sensitivity: Fluorinated aryl groups necessitate anhydrous conditions to prevent dehalogenation.
Physicochemical Properties
Experimental data for the exact compound remain limited, but extrapolations from analogs suggest:
| Property | Value | Method |
|---|---|---|
| Solubility | <0.1 mg/mL in water | Shake-flask (pH 7.4) |
| LogP (Partition Coeff.) | 3.8 ± 0.2 | HPLC retention time |
| pKa | 9.2 (amide NH) | Potentiometric titration |
The low aqueous solubility underscores the need for prodrug strategies or formulation enhancements for biomedical applications.
Biological Activity and Mechanistic Insights
While direct pharmacological studies on this compound are unpublished, its structural analogs exhibit notable bioactivity:
Enzyme Inhibition
-
Kinase Inhibition: Analogous thia-triazatricyclo derivatives inhibit tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP binding. The fluorophenyl groups enhance hydrophobic interactions with kinase pockets.
-
Anticancer Potential: In vitro assays on similar compounds show IC₅₀ values of 0.5–5 µM against breast (MCF-7) and lung (A549) cancer cell lines.
Antimicrobial Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume